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Compound of Interest

Compound Name:
Ethyl 2-hydroxy-4-oxohept-2-

enoate

Cat. No.: B8200828

Get Quote

Executive Summary & Structural Context
Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS: 36983-31-0 for the parent dione) represents the

stable enol tautomer of Ethyl 2,4-dioxoheptanoate. While the IUPAC nomenclature allows for

the dione designation, solution-phase analysis (NMR/IR) confirms that the compound exists

predominantly in the enolic form due to resonance stabilization and intramolecular hydrogen

bonding.

This guide details the spectroscopic signature of this molecule, providing researchers with the

diagnostic data required for structural validation during drug development workflows.

Structural Dynamics: Keto-Enol Tautomerism
The molecule exists in equilibrium between the 2,4-diketo form and the 2-hydroxy-2-enoate

form. In non-polar solvents (e.g.,

), the equilibrium shifts

toward the enol form (Z-isomer) to satisfy a stable 6-membered chelate ring.
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Figure 1: Tautomeric equilibrium favoring the enol form via chelation.

Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound is typically synthesized via Claisen

condensation of diethyl oxalate and 2-pentanone using sodium ethoxide.

Protocol for Analytical Sample:

Solvent Selection: Use

(Chloroform-d) for

NMR. Avoid DMSO-

if observing the intramolecular H-bond is critical, as DMSO is a hydrogen-bond acceptor and
may disrupt the chelate, broadening or shifting the enol proton signal.

Concentration: Prepare a

solution. High concentrations may induce intermolecular aggregation, slightly shifting
carbonyl IR bands.

Purification: Ensure removal of unreacted 2-pentanone, as its methyl ketone signal (

) overlaps with the propyl chain

-protons.

Spectroscopic Data Profile
Nuclear Magnetic Resonance ( & NMR)
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The NMR spectrum is the definitive tool for confirming the enol structure. The absence of a

methylene singlet at

(characteristic of the diketo form's C3 position) and the presence of a downfield enolic proton
confirm the structure.

NMR Data (400 MHz,

)
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Position Type
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

OH Enol 14.50 - 15.20 Broad Singlet 1H

Diagnostic.

Deshielded

by

intramolecula

r H-bond to

C4 ketone.

C3-H Vinyl 6.35 - 6.45 Singlet 1H

Vinyl proton

of the enol.

Indicates

hybridization

at C3.

OCH Ester 4.35
Quartet (

Hz)
2H

Methylene of

the ethyl

ester group.

C5-H Alkyl 2.50 - 2.55
Triplet (

Hz)
2H

-methylene to

the C4

ketone.

C6-H Alkyl 1.60 - 1.70
Multiplet/Sext

et
2H

Middle

methylene of

the propyl

chain.

OCH

CH
Ester 1.38

Triplet (

Hz)
3H

Methyl of the

ethyl ester

group.

C7-H Alkyl 0.96
Triplet (

Hz)
3H

Terminal

methyl of the

propyl chain.

NMR Data (100 MHz,
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)

Carbon Type
Shift (

, ppm)
Structural Significance

C4 (Ketone) 200.5 Conjugated ketone carbonyl.

C1 (Ester) 162.0
Ester carbonyl (part of the enol

system).

C2 (Enol) 168.5
Carbon bearing the hydroxyl

group (deshielded).

C3 (Vinyl) 101.5
Methine carbon. High field due

to resonance.

OCH 62.5 Ester methylene.

C5 40.5
Methylene

to ketone.

C6 17.5 Middle methylene.

CH

(Ester)
14.1 Ester methyl.

C7 13.7 Propyl methyl.

Infrared Spectroscopy (FT-IR)
The IR spectrum is complex due to the "conjugation-chelation" effect. The carbonyl bands do

not appear at standard positions.

3200–2500 cm

(Broad): The O-H stretch is extremely broad and weak, often overlapping with C-H stretches.
This is characteristic of strong intramolecular hydrogen bonding.

1735 cm

(Medium/Strong): Ester C=O stretch.
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1630–1590 cm

(Strong, Broad): This is the "Enol Band." It is a composite mode arising from the C=O
(ketone) stretch and the C=C stretch, both lowered in frequency due to conjugation and H-
bonding.

1260 cm

: C-O stretch (Enol/Ester).

Mass Spectrometry (EI-MS)
Molecular Formula:

Molecular Weight: 186.21 g/mol

The fragmentation pattern follows the logic of

-diketo esters, dominated by

-cleavage and McLafferty rearrangements.

Key Fragments:

186 (

): Molecular ion (usually visible but weak).

141 (

): Loss of ethoxy radical (

).

113 (

): Loss of the ester group (

). This forms the acylium ion of the diketone core.

71 (

): Acylium ion derived from the propyl chain cleavage.
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43 (

): Propyl cation (often the base peak in lower alkyl derivatives).

Molecular Ion (M+)
m/z 186

[M - OEt]+
m/z 141

(Acylium)

- OEt (45)

[M - COOEt]+
m/z 113

(Diketone Core)

- COOEt (73)

C3H7-CO+
m/z 71

- CH2CO

C3H7+
m/z 43

- CO

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Validation & Troubleshooting
When analyzing this compound, researchers often encounter specific artifacts. Use this

troubleshooting matrix to validate your data.
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Observation Potential Cause Remediation

Missing OH signal in NMR
Chemical exchange with water

or solvent.

Dry the sample over

or switch to anhydrous

.

Split signals (doubling)
Presence of minor keto

tautomer.

Normal in polar solvents.

Integrate both sets to

determine

.

Extra triplet at

ppm

Residual Ethanol from

synthesis.

Rotovap at

under high vacuum (

).

Broad IR Carbonyls
Sample too concentrated

(aggregation).

Dilute sample in

or run gas-phase IR if possible.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Ethyl 2-hydroxy-4-oxohept-2-enoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8200828/docs#technical-guide-spectroscopic-
characterization-of-ethyl-2-hydroxy-4-oxohept-2-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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